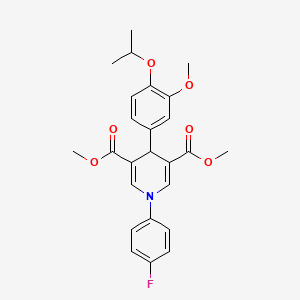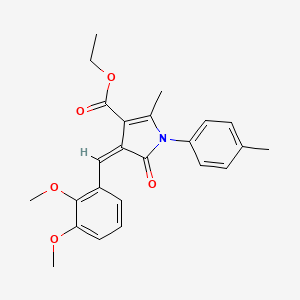![molecular formula C17H23N5OS B4749387 N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749387.png)
N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Vue d'ensemble
Description
N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as CXM, is a chemical compound with potential therapeutic applications. It belongs to the class of tetrazole-containing compounds, which have been studied for their pharmacological properties. CXM has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various conditions.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines, resulting in the anti-inflammatory effects of N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide.
Biochemical and Physiological Effects:
N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been found to have antioxidant activity and to inhibit the activity of enzymes involved in the production of reactive oxygen species. N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been shown to have a protective effect on neurons, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to be effective at relatively low concentrations, which reduces the risk of toxicity or adverse effects. However, one limitation of N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One area of interest is the development of novel N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide derivatives with improved pharmacological properties, such as increased solubility or potency. Additionally, further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide for different therapeutic applications. Finally, research on the potential use of N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide in combination with other drugs or therapies could lead to the development of more effective treatment options for various conditions.
Applications De Recherche Scientifique
N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been found to have analgesic properties, which could be useful in the treatment of pain associated with inflammation. Additionally, N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-13-7-5-6-10-15(13)22-17(19-20-21-22)24-12-11-16(23)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFARYLYEDTLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-({[4-(acetylamino)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4749312.png)

![4-benzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine](/img/structure/B4749319.png)
![2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4749321.png)
![(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749327.png)
![N-[3-(4-fluorophenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4749337.png)



![methyl 2-({2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4749377.png)

![N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B4749386.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4749392.png)